

# historical use of strychnine in medical science

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An In-depth Technical Guide on the Historical Use of Strychnine in Medical Science

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Strychnine, a highly toxic alkaloid derived from the seeds of the *Strychnos nux-vomica* tree, occupies a paradoxical position in the annals of medical science.<sup>[1][2]</sup> While notorious for its lethality, it was once a widely prescribed therapeutic agent from the 19th through to the mid-20th century. This technical guide provides a comprehensive overview of the historical medical applications of strychnine, detailing its formulations, dosages, and the experimental understanding of its mechanism of action during its period of therapeutic use. Quantitative data from historical sources are summarized, and key experimental methodologies are described to offer a thorough perspective for researchers, scientists, and drug development professionals on this once-prominent pharmaceutical.

## Introduction

First isolated in 1818, strychnine was readily adopted into the medical pharmacopeia of the 19th century.<sup>[3]</sup> Its potent physiological effects, primarily as a central nervous system stimulant, led to its application for a wide array of ailments, ranging from paralysis to use as a general tonic.<sup>[1][4]</sup> This guide will explore the historical context of its use, the scientific rationale of the time, and the eventual decline of its therapeutic applications due to its narrow therapeutic index and high toxicity.<sup>[5]</sup>

## Mechanism of Action: A Historical Perspective

Early medical practitioners observed strychnine's dramatic effects on muscle contraction and reflex activity.[3] By the late 19th and early 20th centuries, experimental studies began to elucidate its mechanism of action. It was understood that strychnine's primary site of action was the spinal cord, where it was found to increase reflex excitability.[3]

Modern understanding confirms that strychnine is a potent, competitive antagonist of the inhibitory neurotransmitter glycine at its receptors, primarily on motor neurons in the spinal cord.[2][3] Glycine binding to its receptor normally causes an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire. By blocking these receptors, strychnine disinhibits motor neurons, leading to exaggerated reflex responses and generalized muscle contractions.[3]

## Historical Therapeutic Applications and Dosages

Strychnine was employed in a variety of therapeutic contexts, with dosages and formulations varying considerably. The following sections detail its primary historical uses.

### Central Nervous System Stimulant

As a general stimulant, strychnine was used to combat fatigue and was even used by athletes as a performance-enhancing drug.[3][6][7] It was also a common ingredient in tonics intended to improve overall health and vitality.

### Treatment for Paralysis and Motor Dysfunction

One of the most common historical applications of strychnine was in the treatment of various forms of paralysis, including those resulting from stroke or other neurological conditions.[4] The rationale was to stimulate the affected nerves and muscles.

### Respiratory and Circulatory Stimulant

Strychnine was also used as a respiratory and circulatory stimulant, particularly in cases of collapse or poisoning by depressant substances.[1][8]

### Treatment for Amblyopia (Lazy Eye)

Historical medical literature describes the use of strychnine in the treatment of amblyopia, with the aim of stimulating the optic nerve and improving vision.

## Quantitative Data from Historical Sources

The following tables summarize the dosages and formulations of strychnine and its preparations as documented in historical medical texts. It is crucial to note that these dosages are not safe by modern standards and are presented for historical and informational purposes only.

Table 1: Historical Dosages of Strychnine and its Salts

Condition	Preparation	Dosage	Source
General Debility/Tonic	Strychnine Sulphate	1/60 to 1/20 grain (approx. 1-3 mg)	King's American Dispensatory, 1898
Paralysis	Strychnine	1/30 to 1/12 grain (approx. 2-5 mg) per day	A Text-Book of Pharmacology & Therapeutics, 1901
Irritable Nervous System	Strychnine	Start at 1/24 grain, increase to 1/12 grain	Victorian Era Medicine

Table 2: Historical Formulations of Nux Vomica and Strychnine

Formulation	Composition	Historical Use	Source
Tincture of Nux Vomica	Extract of Nux Vomica (standardized to contain a specific percentage of alkaloids) dissolved in a mixture of alcohol and water.	General tonic, treatment for impaired spinal energy, paralysis, constipation.	King's American Dispensatory, 1898
Compound Tincture of Strychnine	Strychnine, distilled water, alcohol, acetic acid, and compound tincture of cardamom.	Similar to Tincture of Nux Vomica.	King's American Dispensatory, 1898
Pills of Strychnine	Strychnine salt mixed with an inert binder and formed into pills.	A common method for oral administration.	Victorian Era Medicine
Topical Solution	Strychnine mixed with dilute sulphuric acid and glycerin.	Applied to paralyzed limbs or along the spinal cord.	Victorian Era Medicine

Table 3: Toxic and Lethal Doses of Strychnine (Historical Data)

Dose Type	Amount	Notes	Source
Minimum Lethal Dose (Adult)	30-120 mg	Oral ingestion.	Wikipedia
Generally Fatal Dose	60-100 mg	Death typically occurs within 1-2 hours.	Wikipedia
Reported Fatal Dose	As low as 32 mg (1/2 grain)	Demonstrates the high toxicity and variability in individual response.	Strychnine poisoning: a case report

## Historical Experimental Protocols

The understanding of strychnine's physiological effects was built upon a foundation of animal experimentation, primarily in the late 19th and early 20th centuries. These studies, while not meeting modern ethical standards, were pivotal in elucidating the compound's mechanism of action.

### Nerve-Muscle Preparation Studies

Objective: To observe the effect of strychnine on nerve and muscle tissue.

Methodology:

- A nerve-muscle preparation, typically from a frog's leg (gastrocnemius muscle and sciatic nerve), would be dissected and mounted in a chamber.
- The nerve would be stimulated with electrical impulses of varying intensity and frequency, and the resulting muscle contractions would be recorded on a kymograph (a rotating drum with smoked paper).
- A solution of strychnine of a known concentration would be applied to the preparation.
- The effects on muscle twitch height, tetanus (sustained contraction), and nerve excitability would be observed and recorded.

### In Vivo Studies on Spinal Reflexes

Objective: To investigate the effect of strychnine on reflex actions in a living animal.

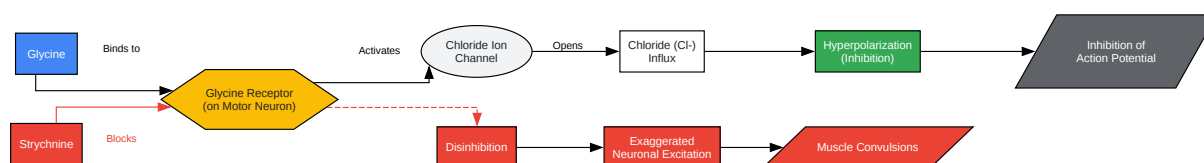
Methodology:

- An animal, often a cat or rabbit, would be anesthetized.
- The spinal cord would be exposed to allow for the application of strychnine and the recording of nerve impulses.
- A peripheral nerve would be stimulated to elicit a reflex response (e.g., the flexion reflex).

- The electrical activity of motor neurons in the spinal cord would be recorded before and after the administration of strychnine.
- Observations would focus on the enhancement of reflex responses and the appearance of spontaneous, convulsive activity.

## Visualizations

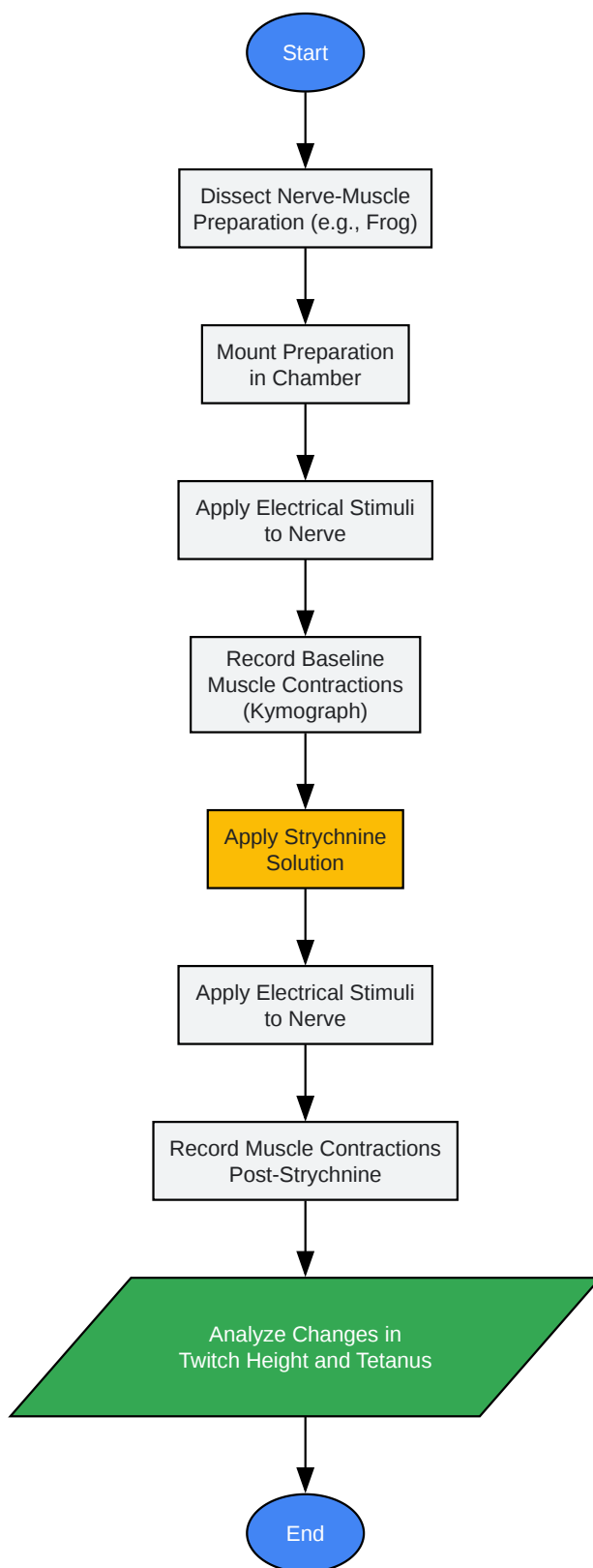
### Signaling Pathway of Strychnine's Action



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Caption: Strychnine's antagonistic action on glycine receptors.

## Experimental Workflow for Nerve-Muscle Preparation



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Caption: Historical workflow for nerve-muscle experiments with strychnine.

## Decline in Medical Use and Legacy

The therapeutic use of strychnine began to wane in the mid-20th century as its significant risks became increasingly apparent and safer alternatives were developed. The very narrow margin between a therapeutic and a toxic or lethal dose made its clinical use fraught with danger.[5] Today, strychnine has no accepted medical use in humans and is primarily known as a potent poison and a tool in neuroscience research to study the glycine receptor.[8]

## Conclusion

The history of strychnine in medicine serves as a compelling case study in the evolution of pharmacology and therapeutics. Its journey from a widely used remedy to a substance of toxicological and research interest highlights the critical importance of the therapeutic index and the continuous search for safer and more effective medicines. For modern drug development professionals, the story of strychnine underscores the necessity of rigorous preclinical and clinical evaluation to ensure patient safety.

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